

Aviglycine Hydrochloride: Application Notes and Protocols for Post-Harvest Technology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aviglycine hydrochloride

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Introduction

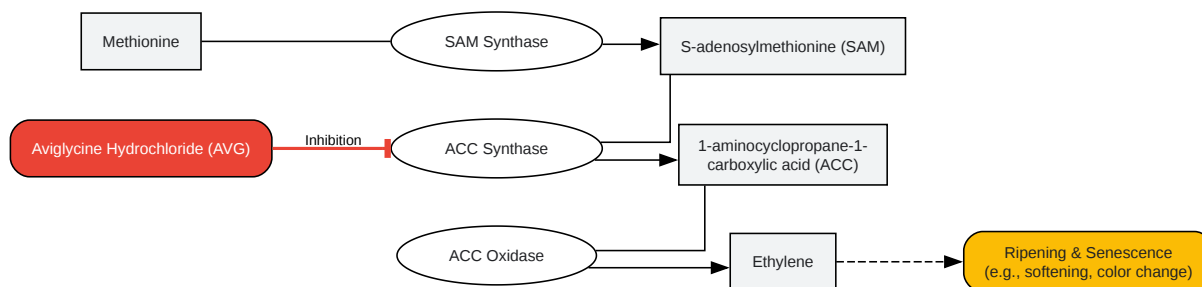
Aviglycine hydrochloride (AVG), a competitive inhibitor of ethylene biosynthesis, is a valuable tool in post-harvest technology and management.^[1] By targeting 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene production pathway, AVG effectively delays ripening, reduces fruit drop, and extends the storage life of various climacteric fruits.^{[1][2]} Commercially available as ReTain®, this plant growth regulator offers significant benefits in maintaining fruit quality from orchard to consumer.^{[1][3]} This document provides detailed application notes and experimental protocols for the use of **aviglycine hydrochloride** in a research and development setting.

Mechanism of Action

Aviglycine hydrochloride acts as a competitive inhibitor of the enzyme ACC synthase.^[1] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene.^{[1][4]} By blocking this rate-limiting step, AVG significantly reduces the endogenous production of ethylene, a plant hormone central to the ripening and senescence processes in climacteric fruits.^{[1][5]} It is important to note that AVG inhibits ethylene production but does not affect the fruit's sensitivity to externally applied ethylene.^[1]

Signaling Pathway Inhibition

The following diagram illustrates the ethylene biosynthesis pathway and the point of inhibition by **Aviglycine Hydrochloride**.



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Caption: Inhibition of ethylene biosynthesis by **Aviglycine Hydrochloride**.

Quantitative Data on Aviglycine Hydrochloride Applications

The following tables summarize the application parameters and effects of **aviglycine hydrochloride** across various fruit crops as reported in scientific literature.

Table 1: Pre-Harvest Applications of **Aviglycine Hydrochloride**

Crop	Cultivar(s)	Application Rate/Concentration	Application Timing	Key Effects
Apples	'Gala'	130 mg/L (full-rate)	3 weeks before harvest	More effective at minimizing fruit drop than half-rate; delayed fruit coloration.[6][7]
	'Gala'	65 mg/L (half-rate)	3 weeks before harvest	Less effective in minimizing fruit drop compared to full-rate.[6][7]
	'Golden Supreme', 'Golden Delicious'	Not specified	Not specified	Delays fruit maturity and reduces preharvest fruit drop.[6]
	'Honeycrisp'	130 mg a.i./L	Not specified	Minimized preharvest fruit drop and delayed fruit maturity.[5]
	'McIntosh', 'Empire'	Not specified	2 or 4 weeks before anticipated first harvest	Delayed increase of internal ethylene concentration and starch degradation.[8]
Pears	'Abbé Fétel', 'Bartlett'	125 ppm	7, 14, or 21 days before first commercial harvest	Delayed ripening by 5 to 15 days; reduced ethylene production and maintained flesh firmness.[9][10]

'Huangguan'	200 mg/L	Not specified	Delayed fruit ripening, reduced core browning, and maintained higher fruit quality during storage.[11]	
Stone Fruits	Peaches, Nectarines	50 grams active ingredient/acre	7 to 10 days before harvest	Manages harvest and improves fruit quality.[12] [13]
Pineapple	'Tainon 18'	500 mg/L (double application)	Beginning Nov. 9	Reduced natural flowering from 95% to 51.3%. [14]
'Tainon 18'	250, 375, 500 mg/L (triple applications)	20-day intervals starting Nov. 10	Significantly reduced natural flowering.[14]	

Table 2: Post-Harvest Applications of **Aviglycine Hydrochloride**

Crop	Cultivar(s)	Application Method	Concentration	Duration	Key Effects
Tomatoes	'Débora'	Immersion	500, 1000, 1500 mg/L	5 minutes	Delayed ripening, reduced respiration rate, and maintained firmness, especially at 1500 mg/L. [15]
Not specified	Not specified	1 mM	10 minutes	Reduced ethylene synthesis, delayed ripening, and extended shelf life. [16]	
Peaches	'FlordaPrince'	Dip	300 mg/L	120 or 300 seconds	Maintained firmness when stored at 20°C. [17]
Pears	'Bartlett'	Dip	Not specified	Not specified	Partially retarded flesh softening. [10]

Experimental Protocols

The following are generalized protocols for the application and evaluation of **aviglycine hydrochloride**. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Preparation of Aviglycine Hydrochloride Solution

Materials:

- **Aviglycine hydrochloride** (e.g., ReTain® Plant Growth Regulator, which is a water-soluble powder containing 150g/kg AVG)[[13](#)]
- Distilled water
- Surfactant (e.g., Silwet L-77)[[10](#)]
- Magnetic stirrer and stir bar
- Volumetric flasks and graduated cylinders
- Analytical balance

Procedure:

- Determine the required concentration: Based on the experimental design (refer to Tables 1 and 2), calculate the mass of **aviglycine hydrochloride** needed to achieve the desired concentration in a specific volume of water.
- Dissolution: Weigh the calculated amount of **aviglycine hydrochloride** powder accurately using an analytical balance.
- In a beaker, add a portion of the total required volume of distilled water and the magnetic stir bar.
- While stirring, slowly add the weighed **aviglycine hydrochloride** powder to the water.
- Continue stirring until the powder is completely dissolved. The solubility of AVG hydrochloride in PBS (pH 7.2) is approximately 10 mg/ml.[[18](#)]
- Add surfactant: If required for foliar application, add a surfactant at the recommended concentration (e.g., 0.05% to 0.1% v/v) to the solution and mix thoroughly.[[10](#)]
- Final volume adjustment: Transfer the solution to a volumetric flask and add distilled water to reach the final desired volume.

- Storage: Aqueous solutions of AVG hydrochloride are not recommended for storage for more than one day.[\[18\]](#) Prepare fresh solutions for each application.

Protocol 2: Pre-Harvest Foliar Application

Materials:

- Prepared **aviglycine hydrochloride** solution
- Pressurized orchard sprayer or backpack sprayer[\[6\]](#)
- Personal protective equipment (PPE) as per the product's safety data sheet

Procedure:

- Timing: Apply the solution at the specified time before the anticipated commercial harvest date (refer to Table 1).
- Application:
 - Ensure the sprayer is properly calibrated to deliver a uniform spray volume.
 - Spray the solution onto the foliage of the target plants until runoff to ensure thorough coverage.
 - For experimental purposes, tag individual branches or trees for treatment and control groups.
- Control Group: For the control group, spray with a solution containing only water and the surfactant, if used in the treatment group.
- Post-application: Monitor the fruit at regular intervals until harvest, recording relevant parameters.

Protocol 3: Post-Harvest Fruit Immersion

Materials:

- Prepared **aviglycine hydrochloride** solution

- Harvested fruit
- Immersion tanks or beakers
- Drying racks
- Timer

Procedure:

- Harvesting: Harvest fruits at a uniform stage of maturity.
- Treatment:
 - Place the harvested fruit in the **aviglycine hydrochloride** solution, ensuring complete submersion.
 - Immerse the fruit for the predetermined duration (refer to Table 2).[\[15\]](#)
- Control Group: Immerse the control group of fruits in a solution of water (and surfactant if applicable) for the same duration.
- Drying: After immersion, remove the fruits from the solution and allow them to air-dry on racks in a well-ventilated area.[\[17\]](#)
- Storage: Store the treated and control fruits under desired post-harvest storage conditions (e.g., controlled temperature and humidity).

Protocol 4: Evaluation of Aviglycine Hydrochloride Efficacy

1. Ethylene Production Measurement:

- Method: Gas chromatography.
- Procedure:
 - Place individual or a known weight of fruit in an airtight container of a known volume.

- Seal the container and incubate for a specific period (e.g., 1-2 hours) at a constant temperature.
- Withdraw a headspace gas sample using a gas-tight syringe.
- Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID) to quantify ethylene concentration.
- Express results as μL of ethylene per kg of fruit per hour.[\[10\]](#)

2. Fruit Firmness Assessment:

- Method: Penetrometer or texture analyzer.
- Procedure:
 - Remove a small section of the peel from two opposite sides of the fruit.
 - Use a penetrometer with a standardized probe to measure the force required to penetrate the fruit flesh.
 - Record the firmness in kilograms (kg) or Newtons (N).[\[6\]](#)

3. Soluble Solids Content (SSC) Measurement:

- Method: Refractometer.
- Procedure:
 - Extract juice from the fruit tissue.
 - Place a few drops of the juice onto the prism of a digital or handheld refractometer.
 - Record the SSC, typically expressed as °Brix.[\[6\]](#)

4. Titratable Acidity (TA) Measurement:

- Method: Titration.

- Procedure:
 - Titrate a known volume of fruit juice with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) to a specific pH endpoint (e.g., pH 8.2).
 - Calculate the TA based on the volume of NaOH used and express it as a percentage of the predominant organic acid in the fruit (e.g., malic acid for apples).

5. Color Measurement:

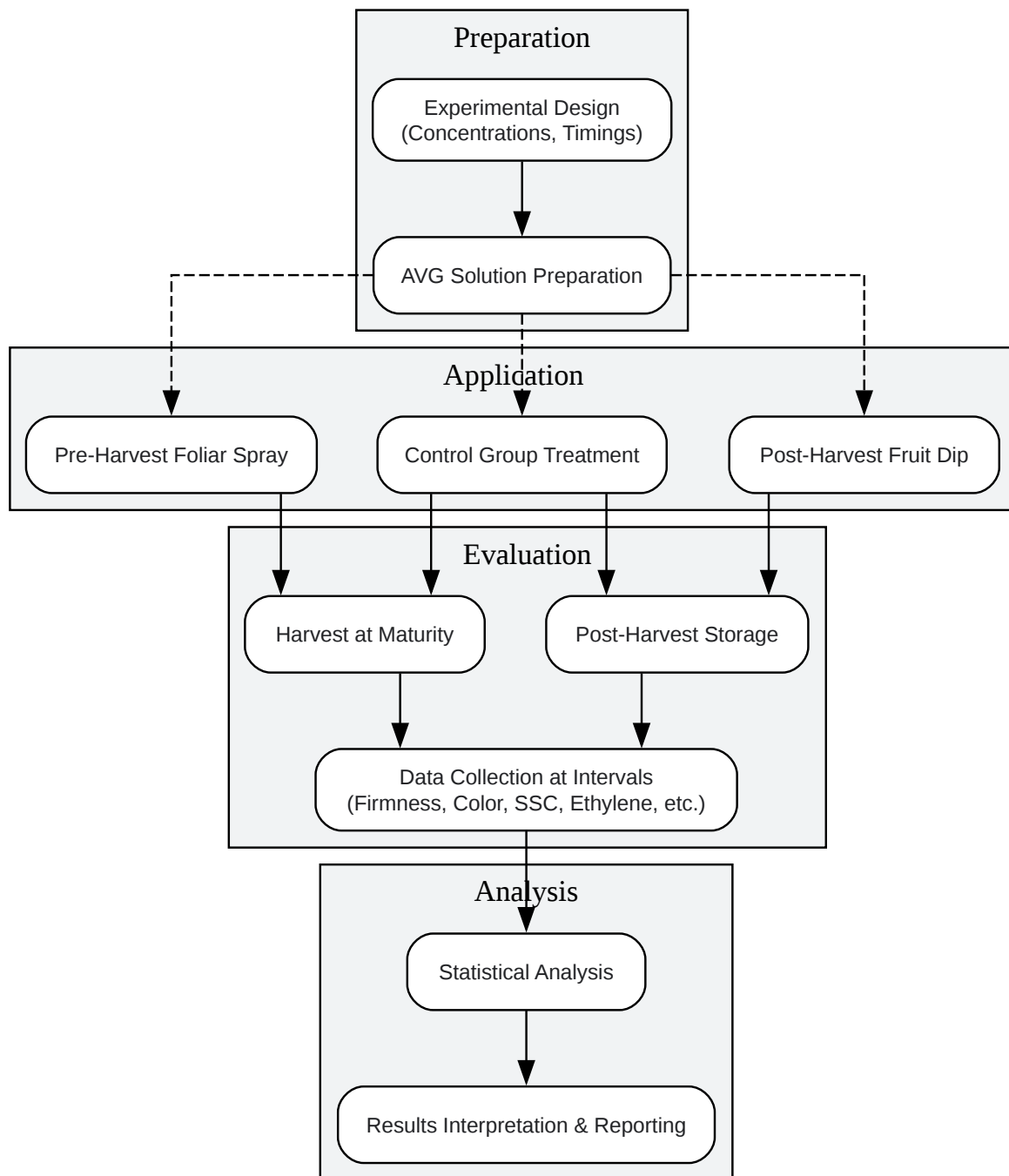
- Method: Chromameter or colorimeter.
- Procedure:
 - Measure the color of the fruit skin at designated points.
 - Record the color values in a standardized color space (e.g., Lab), *where L* represents lightness, *a** represents the red/green axis, and *b** represents the yellow/blue axis. The hue angle can also be calculated from these values.[\[15\]](#)

6. Starch Pattern Index (SPI):

- Method: Iodine-potassium iodide staining (primarily for apples and pears).
- Procedure:
 - Cut the fruit equatorially.
 - Immerse the cut surface in an iodine-potassium iodide solution.
 - After a short period, rinse the fruit and visually assess the extent of starch conversion to sugar based on the staining pattern, using a standardized chart (e.g., 1-8 scale).[\[6\]](#)

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of **aviglycine hydrochloride**.



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Caption: General experimental workflow for AVG application and analysis.

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- To cite this document: BenchChem. [Aviglycine Hydrochloride: Application Notes and Protocols for Post-Harvest Technology]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1665844#aviglycine-hydrochloride-in-post-harvest-technology-and-management>]

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